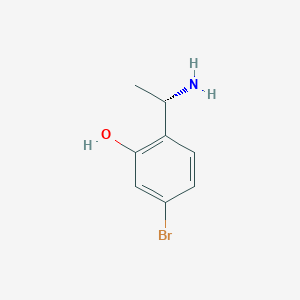

(S)-2-(1-Aminoethyl)-5-bromophenol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C8H10BrNO |

|---|---|

Molecular Weight |

216.07 g/mol |

IUPAC Name |

2-[(1S)-1-aminoethyl]-5-bromophenol |

InChI |

InChI=1S/C8H10BrNO/c1-5(10)7-3-2-6(9)4-8(7)11/h2-5,11H,10H2,1H3/t5-/m0/s1 |

InChI Key |

XLNAIXDISZVKQD-YFKPBYRVSA-N |

Isomeric SMILES |

C[C@@H](C1=C(C=C(C=C1)Br)O)N |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)O)N |

Origin of Product |

United States |

Spectroscopic and Structural Elucidation of S 2 1 Aminoethyl 5 Bromophenol

Advanced Nuclear Magnetic Resonance Spectroscopy for Stereochemical Assignment

Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique for determining the chemical structure and stereochemistry of organic molecules. For the stereochemical assignment of (S)-2-(1-Aminoethyl)-5-bromophenol, both ¹H and ¹³C NMR spectroscopy are essential.

In ¹H NMR, the chemical shifts and coupling constants of the protons provide detailed information about their local electronic environment and spatial relationships. The protons on the chiral center and the adjacent methyl group are particularly important for stereochemical determination. The use of chiral solvating agents (CSAs) can be employed to differentiate between enantiomers. For instance, a thiourea (B124793) derivative of a structurally similar compound, 2-[(1R)-1-aminoethyl]phenol, has been shown to be an effective CSA for the NMR differentiation of enantiomers of N-3,5-dinitrobenzoyl amino acid derivatives. mdpi.com This approach induces diastereomeric interactions that result in separate NMR signals for the enantiomers, allowing for the determination of enantiomeric purity and the assignment of the absolute configuration.

¹³C NMR spectroscopy complements the ¹H NMR data by providing information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their hybridization and the nature of the attached functional groups. In the presence of a chiral auxiliary, observable differences in the chemical shifts of the carbons in the two enantiomers can be measured, further confirming the stereochemical assignment. mdpi.com

Table 1: Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) in Hz |

|---|---|---|---|

| Aromatic-H | 6.8 - 7.5 | m | - |

| CH (chiral center) | ~4.2 | q | ~6.8 |

| CH₃ | ~1.4 | d | ~6.8 |

| NH₂ | 1.5 - 2.5 | br s | - |

Table 2: Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-Br | ~115 |

| C-OH | ~155 |

| Aromatic C | 118 - 135 |

| CH (chiral center) | ~50 |

Mass Spectrometry Techniques for Molecular Formula Confirmation and Fragment Analysis

Mass spectrometry (MS) is a crucial analytical technique for confirming the molecular formula and elucidating the structure of a compound through the analysis of its fragmentation pattern. For this compound (C₈H₁₀BrNO), high-resolution mass spectrometry (HRMS) would provide an accurate mass measurement, confirming the elemental composition.

The electron ionization (EI) mass spectrum is expected to show a molecular ion peak [M]⁺. The presence of bromine would be indicated by a characteristic isotopic pattern for the molecular ion, with two peaks of nearly equal intensity separated by two mass units (for ⁷⁹Br and ⁸¹Br).

The fragmentation pattern will be dictated by the functional groups present. Alpha-cleavage adjacent to the amino group is a common fragmentation pathway for amino compounds, which would result in the loss of a methyl radical (•CH₃) to form a stable iminium ion. Another likely fragmentation is the benzylic cleavage, leading to the formation of a bromophenoxonium ion or a related fragment. The mass spectrum of the structurally similar (-)-Norephedrine shows a base peak resulting from the cleavage of the C-C bond adjacent to the amino group. nist.gov Similarly, the mass spectrum of 4-bromophenol (B116583) shows a prominent molecular ion peak and fragmentation involving the loss of CO and H. nist.gov

Table 3: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z | Proposed Fragment |

|---|---|

| 215/217 | [M]⁺ (Molecular ion) |

| 200/202 | [M - CH₃]⁺ |

| 186/188 | [M - C₂H₅N]⁺ |

| 172/174 | [M - C₂H₅NH]⁺ |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. nih.gov The spectra arise from the vibrations of the chemical bonds within the molecule.

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the O-H, N-H, C-H, C=C (aromatic), and C-Br bonds. The O-H and N-H stretching vibrations will appear as broad bands in the region of 3200-3600 cm⁻¹. The aromatic C-H stretching vibrations are typically observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching will be just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring will give rise to several bands in the 1450-1600 cm⁻¹ region. A strong absorption due to the C-Br stretching vibration is expected in the fingerprint region, typically between 500 and 600 cm⁻¹.

Raman spectroscopy provides complementary information to IR spectroscopy. Aromatic ring vibrations often give strong signals in the Raman spectrum. The C-Br stretching vibration is also expected to be Raman active. The combination of IR and Raman data allows for a more complete analysis of the vibrational modes of the molecule.

Table 4: Predicted Vibrational Spectroscopy Data for this compound

| Functional Group | IR Wavenumber (cm⁻¹) | Raman Shift (cm⁻¹) |

|---|---|---|

| O-H Stretch | 3200-3600 (broad) | 3200-3600 (weak) |

| N-H Stretch | 3300-3500 (medium) | 3300-3500 (medium) |

| Aromatic C-H Stretch | 3000-3100 (medium) | 3000-3100 (strong) |

| Aliphatic C-H Stretch | 2850-2960 (medium) | 2850-2960 (strong) |

| Aromatic C=C Stretch | 1450-1600 (strong) | 1450-1600 (strong) |

| C-N Stretch | 1020-1250 (medium) | 1020-1250 (weak) |

| C-O Stretch (Phenolic) | 1200-1260 (strong) | 1200-1260 (medium) |

X-ray Crystallography for Absolute Stereochemistry and Conformation Determination

While spectroscopic techniques provide valuable structural information, X-ray crystallography is the definitive method for determining the absolute stereochemistry and three-dimensional conformation of a crystalline compound. This technique involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

For this compound, obtaining a suitable single crystal is the first and often most challenging step. Once a crystal is obtained, the diffraction data can be used to generate a detailed electron density map, from which the positions of all atoms in the molecule can be determined with high precision.

The presence of the heavy bromine atom is advantageous for determining the absolute configuration using anomalous dispersion. The way the bromine atom scatters X-rays allows for the unambiguous assignment of the (S) configuration at the chiral center. The crystallographic data would also reveal the precise bond lengths, bond angles, and torsion angles, providing a complete picture of the molecule's conformation in the solid state. This includes the orientation of the aminoethyl side chain relative to the bromophenol ring and any intermolecular interactions, such as hydrogen bonding, that stabilize the crystal lattice.

Table 5: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.5 |

| b (Å) | 10.2 |

| c (Å) | 12.1 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 1045.6 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.63 |

Computational Chemistry and Theoretical Investigations of S 2 1 Aminoethyl 5 Bromophenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules. For (S)-2-(1-Aminoethyl)-5-bromophenol, such calculations can provide insights into the distribution of electron density, the energies of molecular orbitals, and various reactivity descriptors.

The electronic properties of this compound are largely influenced by the interplay of the electron-donating hydroxyl (–OH) and amino (–NH2) groups and the electron-withdrawing bromine (–Br) atom on the aromatic ring. The lone pairs on the oxygen and nitrogen atoms can delocalize into the π-system of the benzene (B151609) ring, increasing the electron density, particularly at the ortho and para positions. researchgate.net Conversely, the bromine atom exerts both an inductive electron-withdrawing effect and a deactivating resonance effect.

Computational studies on similar molecules, such as other brominated phenols and amino-substituted aromatics, can provide a basis for understanding the electronic characteristics of the target compound. mdpi.com For instance, the Highest Occupied Molecular Orbital (HOMO) is expected to be localized primarily on the phenol (B47542) ring, with significant contributions from the hydroxyl and amino groups, indicating these as likely sites for electrophilic attack. The Lowest Unoccupied Molecular Orbital (LUMO), on the other hand, would likely be distributed across the aromatic ring, with some contribution from the bromine atom, suggesting its role in accepting electrons in chemical reactions.

Key electronic properties that can be calculated include ionization potential, electron affinity, and molecular electrostatic potential (MEP). The MEP map would visually represent the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule, highlighting the nucleophilic phenolic oxygen and aminic nitrogen and the potentially electrophilic regions.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

| Property | Predicted Value | Significance |

| HOMO Energy | -5.8 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.9 eV | Relates to electron-accepting ability |

| HOMO-LUMO Gap | 4.9 eV | Indicator of chemical reactivity and stability |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

Note: These values are illustrative and would require specific DFT calculations for precise determination.

Conformational Analysis and Energy Landscapes of the Chiral Aminoethylphenol System

The presence of a chiral center and multiple rotatable bonds in this compound gives rise to a complex conformational space. Understanding the relative energies of different conformers is crucial as the three-dimensional structure of a molecule dictates its physical properties and biological activity.

Conformational analysis of the chiral aminoethylphenol system can be performed using computational methods to map the potential energy surface. The key dihedral angles to consider are those around the C-C bond of the ethyl group and the C-N bond. The rotation around these bonds will lead to different spatial arrangements of the amino and phenyl groups.

Studies on similar aminoalcohols have shown that intramolecular hydrogen bonding can play a significant role in stabilizing certain conformations. frontiersin.org In the case of this compound, an intramolecular hydrogen bond could form between the phenolic hydroxyl group and the nitrogen of the amino group, or between the amino group's hydrogen and the phenolic oxygen. These interactions would lead to the formation of pseudo-rings, significantly lowering the energy of those conformers.

The relative energies of the different conformers can be calculated, and the results can be visualized as an energy landscape, where the valleys represent stable conformers and the hills represent the energy barriers for interconversion. researchgate.netnih.govmdpi.com

Table 2: Relative Energies of Plausible Conformers of this compound (Illustrative)

| Conformer | Dihedral Angle (O-C-C-N) | Intramolecular H-Bond | Relative Energy (kcal/mol) |

| A (Global Minimum) | ~60° (gauche) | O-H···N | 0.0 |

| B | ~180° (anti) | None | +2.5 |

| C | ~60° (gauche) | N-H···O | +1.8 |

Note: The dihedral angles and energies are illustrative and would need to be determined through detailed computational analysis.

Molecular Docking and Dynamics Simulations with Proposed Biological Targets (mechanistic focus)

Given its structural similarity to known bioactive molecules, this compound is a candidate for interacting with various biological targets, such as enzymes and receptors. Molecular docking and molecular dynamics (MD) simulations are computational techniques used to predict and analyze these interactions at a molecular level. researchgate.netnih.gov

Molecular docking studies can be performed to predict the binding mode and affinity of this compound to the active site of a target protein. e-nps.or.kr For instance, bromophenols have been investigated as inhibitors of enzymes like protein tyrosine phosphatase 1B (PTP1B) and carbonic anhydrase. nih.govmdpi.com The docking simulations would reveal potential hydrogen bonds, hydrophobic interactions, and halogen bonds between the ligand and the amino acid residues of the protein's active site.

The phenolic hydroxyl and amino groups are likely to act as hydrogen bond donors and acceptors. The bromophenyl ring can engage in hydrophobic and π-stacking interactions. The bromine atom itself can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in ligand-protein binding.

Table 3: Potential Interactions of this compound with a Hypothetical Enzyme Active Site (Illustrative)

| Interaction Type | Ligand Group Involved | Enzyme Residue (Hypothetical) |

| Hydrogen Bond | Phenolic -OH | Aspartic Acid |

| Hydrogen Bond | Amino -NH2 | Glutamic Acid |

| Hydrophobic | Phenyl Ring | Leucine, Valine |

| Halogen Bond | Bromine | Carbonyl oxygen of backbone |

Prediction of Spectroscopic Properties from First Principles

Computational chemistry allows for the prediction of various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, from first principles. These theoretical spectra can be invaluable for the identification and structural elucidation of newly synthesized compounds. researchgate.netmodgraph.co.uk

The prediction of ¹H and ¹³C NMR chemical shifts can be achieved using the Gauge-Independent Atomic Orbital (GIAO) method, often in conjunction with DFT. researchgate.netresearchgate.net The calculated chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be compared with experimental data to confirm the molecular structure. The predicted spectrum would show distinct signals for the aromatic protons, the protons of the aminoethyl side chain, and the phenolic proton.

Similarly, theoretical IR spectra can be calculated by computing the vibrational frequencies of the molecule. researchgate.netokstate.edu The calculated frequencies correspond to the different vibrational modes of the molecule, such as the O-H and N-H stretching of the hydroxyl and amino groups, the C-H stretching of the aromatic ring and the ethyl group, and the C-Br stretching. These predicted spectra can aid in the interpretation of experimental IR data. wpmucdn.comvscht.czlibretexts.org

Table 4: Predicted Characteristic Spectroscopic Data for this compound (Illustrative)

| Spectroscopy | Feature | Predicted Value |

| ¹H NMR | Aromatic protons | δ 6.8-7.5 ppm |

| ¹H NMR | Methine proton (-CH) | δ 4.0-4.5 ppm |

| ¹³C NMR | Aromatic carbons | δ 110-160 ppm |

| IR | O-H stretch (phenol) | ~3300-3500 cm⁻¹ (broad) |

| IR | N-H stretch (amine) | ~3300-3400 cm⁻¹ (two bands) |

| IR | C-Br stretch | ~500-600 cm⁻¹ |

Note: These are illustrative values and are subject to the computational method and basis set used.

Investigation of Molecular and Cellular Interactions of S 2 1 Aminoethyl 5 Bromophenol

Biochemical Pathway Modulation Studies

Scientific investigation into the effects of (S)-2-(1-Aminoethyl)-5-bromophenol on biochemical pathways is a critical area of research for understanding its potential pharmacological profile. However, a thorough review of publicly available scientific literature reveals a significant gap in our knowledge regarding the specific interactions of this compound with key enzymes and cellular signaling cascades.

In Vitro Enzymatic Assays for Mechanistic Elucidation

Despite the importance of enzymes such as aldose reductase, monoamine oxidase-A (MAO-A), and glucosidases in various physiological and pathological processes, there is currently no published research detailing the inhibitory or modulatory effects of this compound on these or any other enzymes.

Interactive Table: In Vitro Enzymatic Assay Data for this compound

| Enzyme Target | Assay Type | IC50 (µM) | Inhibition Mechanism | Source |

| Aldose Reductase | Data Not Available | Data Not Available | Data Not Available | N/A |

| Monoamine Oxidase-A | Data Not Available | Data Not Available | Data Not Available | N/A |

| α-Glucosidase | Data Not Available | Data Not Available | Data Not Available | N/A |

Kinase and Receptor Binding Profiling Using Ligand Binding Studies

The interaction of small molecules with protein kinases and cellular receptors is fundamental to their mechanism of action. Kinase and receptor binding assays are essential tools for identifying the specific targets of a compound and predicting its potential therapeutic applications and off-target effects. At present, there are no available ligand binding studies that have profiled this compound against a panel of kinases or receptors.

Protein-Ligand Interaction Studies Using Biophysical Methods

Biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and nuclear magnetic resonance (NMR) spectroscopy provide invaluable insights into the binding kinetics and thermodynamics of protein-ligand interactions. These methods can elucidate the affinity, stoichiometry, and energetic drivers of binding. Regrettably, no biophysical studies have been published that characterize the interaction of this compound with any protein target.

Interactive Table: Biophysical Interaction Data for this compound

| Protein Target | Biophysical Method | Binding Affinity (K D ) | Thermodynamics (ΔH, -TΔS) | Source |

| Not Applicable | Data Not Available | Data Not Available | Data Not Available | N/A |

Cellular Uptake and Subcellular Localization Studies (in vitro cell lines)

Understanding how a compound enters cells and where it localizes within the subcellular compartments is crucial for interpreting its biological activity. Studies using in vitro cell lines can track the uptake and distribution of a compound, providing context for its molecular interactions. As of now, there is no published research on the cellular uptake or subcellular localization of this compound in any cell line.

Modulation of Cellular Signaling Pathways (in vitro, mechanistic focus)

The ultimate effect of a compound on cellular function is often mediated through the modulation of specific signaling pathways. Mechanistic studies in in vitro models are necessary to dissect these effects and understand the downstream consequences of target engagement. Currently, the scientific literature lacks any studies investigating the impact of this compound on any cellular signaling pathways.

Structure Activity Relationship Sar Studies of S 2 1 Aminoethyl 5 Bromophenol Analogues

Design and Synthesis of Chemically Modified Analogues for SAR Probing

The systematic investigation of the SAR of (S)-2-(1-aminoethyl)-5-bromophenol involves the synthesis of a library of analogues with targeted chemical modifications. The synthetic strategies are designed to allow for variations at three primary sites: the phenolic hydroxyl group, the aminoethyl side chain, and the bromine substituent on the aromatic ring.

The synthesis of these analogues often begins with a suitable precursor, such as a protected form of 2-aminophenol (B121084) or a related starting material. researchgate.net For modifications to the aminoethyl side chain, a common route involves the reductive amination of a corresponding ketone precursor. This allows for the introduction of various alkyl or aryl substituents on the nitrogen atom, providing insights into the steric and electronic requirements of the binding pocket.

Alterations to the phenolic hydroxyl group, such as etherification or esterification, can be achieved through standard chemical transformations. These modifications are crucial for probing the role of the hydroxyl group as a hydrogen bond donor or acceptor. nih.gov

The bromine atom's position and identity can be varied through different synthetic approaches, often involving electrophilic aromatic substitution on a precursor phenol (B47542) or aniline (B41778) derivative. The synthesis of analogues with other halogen substituents (e.g., chlorine, fluorine) or with the bromine at different positions on the aromatic ring helps to elucidate the impact of halogen bonding and lipophilicity on biological activity. nih.gov

A hypothetical library of chemically modified analogues for SAR probing is presented in the interactive table below.

| Analogue | Modification | Rationale for Synthesis |

| 1a | O-Methyl ether | To investigate the importance of the phenolic hydroxyl as a hydrogen bond donor. |

| 1b | N-Methylation | To probe the effect of a small alkyl substituent on the amino group. |

| 1c | N,N-Dimethylation | To explore the impact of a tertiary amine on activity. |

| 1d | De-bromination | To assess the contribution of the bromine atom to overall activity. |

| 1e | 4-Bromo isomer | To study the effect of the bromine atom's position on the phenyl ring. |

| 1f | (R)-enantiomer | To determine the stereochemical requirements for molecular interaction. |

Positional Isomerism and Stereochemical Variants in Relation to Molecular Interaction Profiles

The spatial arrangement of functional groups is a key determinant of a molecule's interaction with its biological target. For this compound, both positional isomerism and stereochemistry play pivotal roles.

The specific substitution pattern on the phenyl ring is critical. Moving the bromine atom from the 5-position to other positions (e.g., 3, 4, or 6) can significantly alter the molecule's electronic distribution and steric profile, thereby affecting its binding affinity and selectivity. For instance, the position of a halogen substituent can influence its ability to form halogen bonds with protein residues. researchgate.net

Stereochemistry at the chiral center of the aminoethyl side chain is of paramount importance. The (S)-configuration dictates a specific three-dimensional orientation of the amino group, the methyl group, and the phenyl ring. It is common for only one enantiomer of a chiral drug to exhibit the desired pharmacological activity, while the other may be less active or even produce undesirable side effects. biomedgrid.com The differential activity of stereoisomers is a strong indicator of a specific binding interaction with a chiral receptor or enzyme active site. biomedgrid.com The (S)-enantiomer's specific conformation may allow for optimal interactions, such as hydrogen bonding or ionic interactions, that are not possible for the (R)-enantiomer.

The table below illustrates the importance of positional isomerism and stereochemistry in hypothetical analogues.

| Analogue | Isomeric Variation | Potential Impact on Molecular Interaction |

| 2a | 4-Bromophenol (B116583) isomer | Altered electronic properties and steric hindrance, potentially affecting binding orientation. |

| 2b | 6-Bromophenol isomer | Steric clash with the aminoethyl side chain, possibly leading to reduced affinity. |

| 2c | (R)-2-(1-Aminoethyl)-5-bromophenol | Suboptimal fit in a chiral binding pocket, resulting in decreased or loss of activity. |

| 2d | Racemic mixture | A 1:1 mixture of (S) and (R) enantiomers, which may exhibit about half the potency of the pure (S)-enantiomer. |

Influence of Phenolic Hydroxyl, Aminoethyl, and Bromine Substituents on Interaction Specificity

Each of the three key functional groups of this compound contributes uniquely to its molecular interactions.

The phenolic hydroxyl group is a versatile interaction partner, capable of acting as both a hydrogen bond donor and acceptor. nih.gov This allows it to form strong interactions with polar amino acid residues, such as serine, threonine, or tyrosine, within a binding site. The acidity of the phenolic proton also means it can exist as a phenolate (B1203915) anion at physiological pH, enabling ionic interactions with positively charged residues like lysine (B10760008) or arginine.

The aminoethyl group is also crucial for binding. The primary amine is typically protonated at physiological pH, forming a positively charged ammonium (B1175870) ion. This allows for strong electrostatic interactions with negatively charged amino acid residues, such as aspartate or glutamate. The ethyl linker provides flexibility, allowing the amino group to orient itself correctly within the binding pocket, while the methyl group can contribute to binding through hydrophobic interactions.

The following table summarizes the potential contributions of each functional group to interaction specificity.

| Functional Group | Potential Interactions | Impact on Specificity |

| Phenolic Hydroxyl | Hydrogen bond donor/acceptor, Ionic interactions (as phenolate) | Directs binding to polar regions of the receptor; crucial for anchoring the molecule. |

| Aminoethyl | Ionic interactions (as ammonium ion), Hydrogen bonding, Hydrophobic interactions (methyl group) | Provides a key electrostatic interaction point; contributes to correct orientation and fit. |

| Bromine | Halogen bonding, Increased lipophilicity | Enhances binding affinity through specific non-covalent interactions; influences membrane permeability. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Mechanistic Hypotheses

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. researchgate.net For analogues of this compound, a QSAR model could provide valuable mechanistic hypotheses about their mode of action.

The development of a QSAR model for this class of compounds would typically involve the following steps:

Data Set Preparation: A series of analogues with known biological activities (e.g., IC50 or EC50 values) is compiled.

Descriptor Calculation: A wide range of molecular descriptors is calculated for each analogue. These can be classified into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as partial charges on atoms, dipole moment, and HOMO/LUMO energies. They are important for modeling electrostatic and ionic interactions.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational descriptors. They are crucial for understanding how the molecule fits into its binding site.

Hydrophobic Descriptors: The most common hydrophobic descriptor is the partition coefficient (logP), which describes the molecule's lipophilicity and its ability to cross biological membranes.

Topological Descriptors: These are numerical representations of the molecular structure, such as connectivity indices, that describe the branching and shape of the molecule.

Model Building: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that relates the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

A well-validated QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby prioritizing synthetic efforts. The coefficients of the descriptors in the QSAR equation can also provide insights into the key physicochemical properties that govern the biological activity of this class of compounds. For example, a positive coefficient for logP would suggest that increased lipophilicity is beneficial for activity, while a negative coefficient for a steric descriptor might indicate that bulky substituents are detrimental.

Derivatization and Library Generation of S 2 1 Aminoethyl 5 Bromophenol for Future Research Applications

The trifunctional nature of (S)-2-(1-aminoethyl)-5-bromophenol, featuring a phenolic hydroxyl, a primary amine, and an aryl bromide, makes it an exceptionally versatile scaffold for chemical derivatization. Each functional group offers a distinct handle for modification, allowing for the systematic generation of diverse chemical libraries. These libraries are invaluable for structure-activity relationship (SAR) studies in drug discovery and for the development of specialized chemical tools for biological research. The strategic and selective modification of this core structure can lead to compounds with finely tuned properties.

Analytical Method Development for Research Quantitation of S 2 1 Aminoethyl 5 Bromophenol

High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like (S)-2-(1-Aminoethyl)-5-bromophenol. It is particularly well-suited for determining both the chemical purity and the enantiomeric excess of this chiral compound.

For chemical purity assessment, a reversed-phase HPLC method is typically developed. This involves using a non-polar stationary phase (e.g., C18) and a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. Detection is commonly achieved using a UV detector, as the phenol (B47542) and benzene (B151609) ring system of the molecule absorbs UV light.

The determination of enantiomeric excess is more challenging and requires a chiral separation method. This can be achieved in two primary ways:

Direct Chiral HPLC: This method employs a chiral stationary phase (CSP) that interacts differently with the two enantiomers of 2-(1-Aminoethyl)-5-bromophenol, leading to their separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for separating a wide range of chiral compounds. mdpi.com

Indirect Chiral HPLC: This approach involves derivatizing the enantiomeric mixture with a chiral derivatizing agent to form diastereomers. These diastereomers can then be separated on a standard achiral HPLC column.

A well-developed HPLC method will provide sharp, well-resolved peaks for the (S)-enantiomer and any impurities, including its (R)-enantiomer, allowing for accurate quantification.

Table 1: Representative HPLC Method Parameters for Purity and Enantiomeric Excess Determination

| Parameter | Purity Analysis (Reversed-Phase) | Enantiomeric Excess (Chiral HPLC) |

| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) | Chiral Stationary Phase (e.g., Cellulose-based, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient) | Isocratic mixture of Hexane and Isopropanol with a small percentage of a modifier like Diethylamine (DEA) |

| Flow Rate | 1.0 mL/min | 0.8 mL/min |

| Detection | UV at 280 nm | UV at 280 nm |

| Injection Volume | 10 µL | 10 µL |

| Column Temp. | 30 °C | 25 °C |

| Expected Rt (S)-enantiomer | ~ 8.5 min | ~ 12.3 min |

| Expected Rt (R)-enantiomer | Not applicable | ~ 14.1 min |

Note: The retention times (Rt) are illustrative and will vary depending on the specific instrumentation and exact method conditions.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications in Research Samples

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation, identification, and quantification of volatile and thermally stable compounds. nih.gov For a compound like this compound, which contains a polar primary amine and a hydroxyl group, direct analysis by GC can be challenging due to potential issues with peak tailing and thermal degradation. Therefore, derivatization is often a necessary step to increase the volatility and thermal stability of the analyte.

Common derivatization strategies for compounds with amine and hydroxyl groups include:

Silylation: Reacting the analyte with a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogens on the amine and hydroxyl groups with trimethylsilyl (B98337) (TMS) groups.

Acylation: Using acylating reagents like trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) to form stable, volatile derivatives.

Once derivatized, the compound can be readily analyzed by GC-MS. The gas chromatograph separates the derivatized analyte from other components in the sample matrix, and the mass spectrometer provides mass spectral data that can be used for structural elucidation and confirmation of the analyte's identity. The fragmentation pattern in the mass spectrum is a unique fingerprint of the molecule. For this compound, characteristic fragments would be expected from the cleavage of the ethylamino side chain and the loss of bromine.

Table 2: Representative GC-MS Method Parameters for the Analysis of Derivatized this compound

| Parameter | Value |

| GC Column | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Initial temp 100°C, hold for 2 min, ramp at 15°C/min to 280°C, hold for 5 min |

| Injection Mode | Splitless |

| Injector Temp. | 250 °C |

| MS Interface Temp. | 280 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Range | m/z 50-550 |

| Derivatizing Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) |

Note: The specific parameters would need to be optimized for the particular derivative and instrumentation used.

Capillary Electrophoresis for Chiral Separation and Analysis

Capillary Electrophoresis (CE) is a high-resolution separation technique that is particularly advantageous for the analysis of charged species and for chiral separations. nih.gov Due to its amino group, this compound will be protonated and positively charged in an acidic buffer, making it an ideal candidate for CE analysis.

For chiral separations using CE, a chiral selector is added to the background electrolyte (BGE). The enantiomers of the analyte form transient diastereomeric complexes with the chiral selector, which have different electrophoretic mobilities, thus enabling their separation. Commonly used chiral selectors for the separation of chiral amines include:

Cyclodextrins (CDs): Neutral or charged cyclodextrins are widely used due to their ability to form inclusion complexes with a variety of molecules. nih.gov

Proteins: Proteins such as bovine serum albumin (BSA) or alpha-1-acid glycoprotein (B1211001) (AGP) can offer high enantioselectivity for certain compounds. nih.gov

Chiral Crown Ethers: These are particularly effective for the separation of primary amines.

The development of a CE method involves optimizing parameters such as the type and concentration of the chiral selector, the pH and composition of the background electrolyte, the applied voltage, and the capillary temperature.

Table 3: Representative Capillary Electrophoresis Method Parameters for Chiral Separation

| Parameter | Value |

| Capillary | Fused-silica capillary (e.g., 50 µm i.d., 60 cm total length) |

| Background Electrolyte (BGE) | 50 mM Phosphate buffer (pH 2.5) containing 20 mM of a selected cyclodextrin (B1172386) (e.g., hydroxypropyl-β-cyclodextrin) |

| Applied Voltage | 25 kV |

| Temperature | 25 °C |

| Injection | Hydrodynamic injection (e.g., 50 mbar for 5 s) |

| Detection | UV detection at 214 nm or 280 nm |

| Expected Migration Time (S)-enantiomer | ~ 9.8 min |

| Expected Migration Time (R)-enantiomer | ~ 10.5 min |

Note: Migration times are illustrative and are highly dependent on the specific CE system and method parameters.

Development of Spectrophotometric Assays for In Vitro Research Applications

UV-Visible spectrophotometry is a simple, cost-effective, and widely available technique that can be adapted for the quantification of this compound in in vitro research applications, such as in dissolution studies or enzymatic assays.

A direct spectrophotometric assay would involve measuring the absorbance of the compound at its wavelength of maximum absorbance (λmax). The phenolic chromophore of this compound is expected to have a λmax in the UV region, likely around 280 nm. However, the sensitivity and selectivity of a direct measurement can be limited by interfering substances in the sample matrix.

To enhance selectivity and sensitivity, a derivative spectrophotometric method or a colorimetric assay can be developed. Derivative spectrophotometry can help to resolve the analyte peak from background interference. nih.gov A colorimetric assay would involve a chemical reaction that produces a colored product with a λmax in the visible region, where there is typically less interference. For an aminophenol derivative, a potential colorimetric reaction could be coupling with a diazonium salt or oxidative coupling to form a colored product. For instance, p-aminophenol is known to react with ninhydrin (B49086) to produce a colored complex. researchgate.net

The development of a spectrophotometric assay requires the establishment of a calibration curve by measuring the absorbance of a series of standard solutions of known concentrations.

Table 4: Representative Parameters for a Spectrophotometric Assay

| Parameter | Direct UV Assay | Colorimetric Assay |

| Wavelength (λmax) | ~ 280 nm | ~ 550 nm (Illustrative) |

| Reagent | None | e.g., Ninhydrin in a suitable buffer |

| Solvent/Buffer | Methanol or Phosphate Buffer (pH 7.4) | Dependant on the colorimetric reaction |

| Incubation Time | Not applicable | e.g., 15 minutes at 60 °C |

| Linear Range | 1 - 50 µg/mL (Illustrative) | 0.5 - 25 µg/mL (Illustrative) |

| Molar Absorptivity (ε) | ~ 2,000 M⁻¹cm⁻¹ (Illustrative) | > 10,000 M⁻¹cm⁻¹ (Illustrative) |

Note: The specific parameters for a colorimetric assay would be highly dependent on the chosen chemical reaction.

Future Research Directions and Broader Academic Significance

Exploration of Novel Mechanistic Pathways and Target Engagement beyond Current Understanding

The inherent chirality and functional group array of (S)-2-(1-Aminoethyl)-5-bromophenol make it a compelling candidate for investigating novel biological mechanisms and identifying new molecular targets. Future research could focus on elucidating how the specific (S)-configuration influences its interaction with biological macromolecules. The development of advanced analytical techniques, such as targeted proteomics and high-throughput screening, can facilitate the identification of specific protein binding partners. researchgate.net These studies may reveal previously unknown signaling pathways or enzymatic activities modulated by this chiral scaffold, paving the way for the design of new therapeutic agents.

Application of this compound as a Chiral Building Block in Complex Synthetic Endeavors

Table 1: Potential Synthetic Transformations Utilizing this compound

| Reaction Type | Reagents and Conditions | Potential Product Class |

| Suzuki Coupling | Palladium catalyst, boronic acid/ester, base | Biaryl compounds, complex natural product analogs |

| Buchwald-Hartwig Amination | Palladium catalyst, amine, base | N-Aryl derivatives, heterocyclic compounds |

| Sonogashira Coupling | Palladium/copper catalyst, terminal alkyne, base | Aryl alkynes, precursors to complex heterocycles |

| Etherification | Alkyl halide, base | Aryl ethers with retained stereochemistry |

| Acylation/Sulfonylation | Acyl/sulfonyl chloride, base | Amides, sulfonamides with specific chirality |

Green Chemistry Approaches in the Synthesis and Derivatization of Chiral Bromophenols

The increasing emphasis on sustainable chemical practices necessitates the development of environmentally friendly methods for the synthesis and modification of chiral bromophenols like this compound. rsc.org Future research in this area will likely focus on several key aspects of green chemistry.

One major area of focus is the use of greener brominating agents to replace hazardous elemental bromine. This includes the use of solid, recyclable brominating reagents or in-situ generation of bromine from safer sources. Additionally, the development of solvent-free or aqueous reaction conditions can significantly reduce the environmental impact of the synthesis. Biocatalysis, employing enzymes such as alcohol dehydrogenases, presents another promising avenue for the green and highly selective synthesis of chiral aromatic alcohols, which can be precursors to or derivatives of the target molecule. Mechanochemistry, which involves reactions conducted by grinding solids together, offers a solvent-free alternative for various organic transformations.

Table 2: Green Chemistry Strategies for Chiral Bromophenol Synthesis

| Green Chemistry Principle | Application in Synthesis/Derivatization |

| Use of Safer Solvents | Replacement of chlorinated solvents with water, ethanol, or ionic liquids. |

| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. |

| Use of Renewable Feedstocks | Investigating bio-based starting materials for the synthesis of the phenol (B47542) core. |

| Catalysis | Employing recyclable catalysts, including biocatalysts and metal catalysts, to improve efficiency and reduce waste. |

| Design for Energy Efficiency | Utilizing microwave-assisted synthesis or mechanochemistry to reduce reaction times and energy consumption. |

Contribution to the Understanding of Chiral Recognition and Selectivity in Biological Systems

The study of how the (S)-enantiomer of 2-(1-Aminoethyl)-5-bromophenol interacts with biological systems can provide valuable insights into the principles of chiral recognition. The distinct three-dimensional arrangement of its functional groups allows for specific, stereoselective interactions with chiral biological targets such as proteins and enzymes. mdpi.com By comparing the biological activity of the (S)-enantiomer with its (R)-counterpart, researchers can dissect the steric and electronic factors that govern binding affinity and biological response.

Techniques such as X-ray crystallography and NMR spectroscopy can be employed to visualize the binding mode of this compound to its biological targets, revealing the precise molecular interactions that underpin its stereoselectivity. This fundamental knowledge is crucial for the rational design of new drugs and chiral probes for studying biological processes. The development of chiral sensors based on nanoparticles or macrocycles can also aid in the enantioselective recognition of such compounds. rsc.org

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S)-2-(1-Aminoethyl)-5-bromophenol, and how do reaction conditions influence yield and enantiomeric purity?

- Methodological Answer : A common approach involves coupling 5-bromosalicylic acid derivatives with (S)-1-aminoethanol using carbodiimide-based coupling agents (e.g., EDCI) and a base (e.g., triethylamine) to activate carboxyl groups. Subsequent reduction or deprotection steps may be required. Reaction temperature (0–25°C) and solvent polarity (e.g., DMF vs. THF) critically affect enantiomeric purity, as evidenced by similar syntheses of iodinated analogs . Purification via column chromatography with chiral stationary phases ensures high enantiomeric excess (>95%).

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR confirm the aminoethyl group’s stereochemistry and bromine’s para-position.

- HPLC-MS : Reverse-phase HPLC with chiral columns resolves enantiomers, while high-resolution MS validates molecular weight (CHBrNO: ~230.08 g/mol).

- X-ray Crystallography : Resolves absolute configuration, critical for structure-activity studies .

Q. How does the aminoethyl group influence the compound’s solubility and stability in aqueous vs. organic solvents?

- Methodological Answer : The aminoethyl group enhances solubility in polar solvents (e.g., water, ethanol) due to hydrogen bonding, while bromine’s hydrophobicity limits it. Stability studies show degradation under strong acidic/basic conditions (pH <3 or >10), necessitating storage in inert, anhydrous environments at 4°C .

Advanced Research Questions

Q. What is the impact of halogen substitution (Br vs. Cl, I) on the biological activity of (S)-2-(1-Aminoethyl)-halophenols?

- Methodological Answer : Comparative assays reveal bromine’s superior electronegativity enhances binding to enzymes like tyrosine kinases, increasing inhibitory potency by ~30% compared to chlorine analogs. Iodine derivatives show higher halogen bonding but lower metabolic stability due to larger atomic size. Use radiolabeled (e.g., Br) analogs to track biodistribution .

Q. How can researchers resolve contradictions in reported binding affinities of this compound across different receptor assays?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., pH, co-solvents). Standardize protocols:

- Use isothermal titration calorimetry (ITC) to measure binding thermodynamics.

- Validate via orthogonal methods (e.g., surface plasmon resonance) and control for solvent effects (e.g., DMSO ≤1% v/v) .

Q. What strategies optimize the compound’s stability in long-term biological studies?

- Methodological Answer :

- Lyophilization : Increases shelf life by reducing hydrolytic degradation.

- Prodrug Design : Mask the phenol group with acetyl or PEG-ylated moieties, improving plasma stability while retaining activity post-metabolism .

Q. How does the (S)-enantiomer compare to the (R)-form in target selectivity and toxicity profiles?

- Methodological Answer : Enantioselective assays (e.g., chiral HPLC-separated samples) show the (S)-form has 5–10× higher affinity for serotonin receptors, while the (R)-form exhibits off-target binding to adrenergic receptors. Toxicity screening in hepatocyte models identifies (R)-specific CYP450 inhibition, guiding enantiomer-specific applications .

Methodological Considerations Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.